N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-6-amine
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Overview
Description
N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine is an organic compound that belongs to the class of benzofurans. This compound features a benzofuran ring fused with an amine group and a 2-methylallyl substituent. Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydrobenzofuran with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-ol.
Reduction: Reduced forms like N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylallyl)-2,3-dihydrobenzofuran-5-amine
- N-(2-Methylallyl)-2,3-dihydrobenzofuran-7-amine
- N-(2-Methylallyl)-2,3-dihydrobenzofuran-4-amine
Uniqueness
N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amine group and the 2-methylallyl substituent can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61070-35-7 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-13-11-4-3-10-5-6-14-12(10)7-11/h3-4,7,13H,1,5-6,8H2,2H3 |
InChI Key |
IDQQSHJODMSUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
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